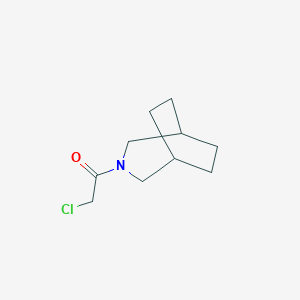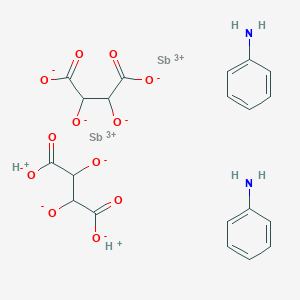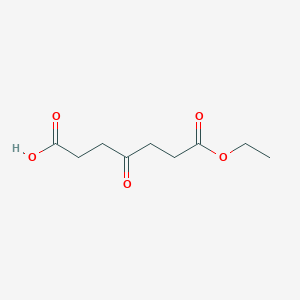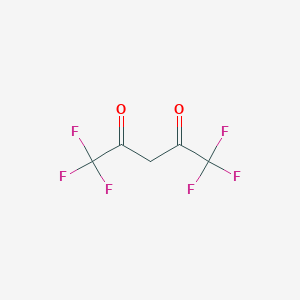
Hexafluoroacetylacetone
Descripción general
Descripción
Hexafluoroacetylacetone (HFAcAc) is a fluorinated β-diketone that has garnered interest due to its unique chemical and physical properties. It is distinguished by its 'rigid' molecular structure on the time scale of microwave spectroscopy, primarily existing in the enolic Cs form without the doubling of rotational lines, indicating high effective barriers to internal motions. This rigidity contrasts with its non-fluorinated counterpart, acetylacetone, showcasing the significant impact of fluorination on molecular behavior and stability (Evangelisti et al., 2009).
Synthesis Analysis
The synthesis of hexafluoroacetylacetone can be approached through various methods, including the reaction of hexafluoroacetone with CN- and SCN- compounds. This process is catalyzed by bases, such as triethylamine, leading to the formation of unique cyclic addition products (Roesky, 1985). Another significant synthesis pathway involves the direct fluorination of hexafluoroacetone-ethylene copolymer, leading to the creation of branched perfluoropolyethers, showcasing the material's potential for generating structurally unusual compounds (Gerhardt, Dumitru, & Lagow, 1980).
Molecular Structure Analysis
Hexafluoroacetylacetone's molecular structure has been extensively studied, revealing a 'rigid' enolic Cs form. Investigations using microwave spectroscopy and isotopic species have provided accurate structural data, emphasizing the molecule's stability and distinct configuration compared to its non-fluorinated counterpart (Evangelisti et al., 2009).
Chemical Reactions and Properties
Hexafluoroacetylacetone engages in various chemical reactions, including dissociative electron attachment (DEA) and complexation with metals. Its β-diketone structure allows for complexation with nearly any metal in the periodic table, forming stable complexes with sufficient vapor pressure for deposition techniques. Studies on DEA to hexafluoroacetylacetone and its metal complexes have provided insights into the role of low-energy electrons in focused electron beam-induced deposition, highlighting the compound's significance in material science (Engmann et al., 2013).
Physical Properties Analysis
The physical properties of hexafluoroacetylacetone, such as vapor pressure and stability, are enhanced by fluorination. This modification improves its application potential in various fields, including chemical vapor deposition precursors. Direct fluorination techniques have been utilized to synthesize high-molecular-weight perfluoropolyether, demonstrating the compound's versatility and the influence of structural modifications on its physical properties (Gerhardt, Dumitru, & Lagow, 1980).
Chemical Properties Analysis
Hexafluoroacetylacetone's chemical properties, especially its reactivity and interaction with metal ions, make it a valuable ligand in coordination chemistry. Its ability to form stable complexes with metals, coupled with its enhanced vapor pressure and stability due to fluorination, underscores its utility in applications requiring volatile metal sources. The compound's unique reactivity patterns, such as those observed in DEA studies, further contribute to its significance in chemical research and applications (Engmann et al., 2013).
Aplicaciones Científicas De Investigación
1. Atomic Layer Etching (ALE) Processes
- Application Summary : hfacH is used in atomic layer etching (ALE) processes, specifically for etching various metal oxides including magnetic materials . It’s used in the thermal ALE process of metal, which is constructed by combining the two steps of oxidation and etching of the oxidized layer by the formation of volatile organometallic complexes .
- Methods of Application : The process involves exposing hfacH gas molecules to a metal oxide surface at room temperature, where they are expected to form organometallic complexes such as Ni (hfac) 2, which is volatile at higher surface temperatures . The etching of a metal oxide proceeds thermally .
- Results or Outcomes : The results from the study were consistent with observations of the interaction of hfacH with NiO and Ni surfaces in earlier experiments . The results also explain the mechanisms of the adsorption steps in the thermal atomic layer etching of Ni based on the cyclic processes of surface oxidation and formation of volatile organo-nickel complexes .
2. Synthesis of Complexes of Other Metals
- Application Summary : Hexafluoroacetylacetonates of s-elements (MI (hfac)) have been traditionally used as sources of respective ligands in the synthesis of complexes of other metals of diverse functionality . They are effective in solid-phase processes .
- Methods of Application : The synthesis involves using MI (hfac) in solid-phase processes . This is especially important when the yield of the target product is low in the synthesis in solutions .
- Results or Outcomes : The inclusion of the MI cation into the composition of products enables the synthesis of heterometallic compounds MIM2 (hfac) X . This may provide the possibility to tune the functional response, e.g., luminescent or magnetic characteristics of materials due to changes in the structure .
3. Photoisomerization in Fluorinated Analogues
- Application Summary : hfacH is used in the study of photoisomerization processes in fluorinated analogues of acetylacetone . This research revisits the existing work on the photoisomerization process in some of the fluorinated analogues of acetylacetone, i.e., trifluoroacetylacetone (F3-acac) and hexafluoroacetylacetone (F6-acac) .
- Methods of Application : The study involves selective UV laser excitation of these molecules trapped in soft cryogenic matrices, namely neon and para-hydrogen, and probed by vibrational spectroscopy . Clear spectroscopy of 3 isomers of F6-acac and 6 isomers of F3-acac is obtained .
- Results or Outcomes : The study provides new data on the electronic transitions of photoproducts . The findings contribute to a deeper understanding of the photoisomerization process in these molecules after electronic excitation in gas and condensed phase .
4. Stability on Metallic and Oxidized Surfaces
- Application Summary : hfacH is used in the study of the stability of molecules on metallic and oxidized surfaces . The study examines the adsorption of enol hexafluoroacetylacetone (hfacH) on nickel oxide (NiO) fcc (100) and metallic Ni fcc (100) surfaces .
- Methods of Application : The study involves first-principles quantum mechanical simulations . It was shown that an hfacH molecule can be unstable and dissociate on an Ni metal surface .
- Results or Outcomes : The results are consistent with observations of the interaction of hfacH with NiO and Ni surfaces in earlier experiments . The results also explain the mechanisms of the adsorption steps in the thermal atomic layer etching of Ni based on the cyclic processes of surface oxidation and formation of volatile organo-nickel complexes .
5. Ligand Precursor in MOCVD
- Application Summary : hfacH is used as a ligand precursor and a reagent in Metalorganic Chemical Vapor Deposition (MOCVD) . MOCVD is a method of depositing thin layers of materials onto surfaces .
- Methods of Application : In MOCVD, hfacH is introduced into the reaction chamber as a vapor along with other precursors . These precursors react and/or decompose on the substrate surface to produce the desired deposit .
- Results or Outcomes : The use of hfacH in MOCVD allows for the deposition of thin layers of materials with precise control over thickness and composition .
6. Study of Fast-Tunneling Process
- Application Summary : hfacH is used in the study of fast-tunneling processes . This research investigates why the CCT isomer has never been observed, even in the case of hexafluoroacetylacetone where it is the most stable open enol isomer .
- Methods of Application : The study involves selective UV laser excitation of these molecules trapped in soft cryogenic matrices, namely neon and para-hydrogen, and probed by vibrational spectroscopy .
- Results or Outcomes : The study provides new data on the electronic transitions of photoproducts . The findings contribute to a deeper understanding of the photoisomerization process in these molecules after electronic excitation in gas and condensed phase .
Safety And Hazards
Direcciones Futuras
Hexafluoroacetylacetone has been investigated as an etchant for copper and its complexes, such as Cu(Hfac)(trimethylvinylsilane) have been employed as precursors in microelectronics . This suggests potential future directions in the field of microelectronics.
Relevant Papers
Relevant papers include "Kinetics and Mechanism for the Reaction of Hexafluoroacetylacetone with CuO in Supercritical Carbon Dioxide" and "Electronic Structure and Proton Transfer in Ground-State Hexafluoroacetylacetone" . These papers provide valuable insights into the properties and applications of Hexafluoroacetylacetone.
Propiedades
IUPAC Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6O2/c6-4(7,8)2(12)1-3(13)5(9,10)11/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMFBRUWYYMMGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061753 | |
| Record name | 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow liquid; Not miscible or difficult to mix in water; [MSDSonline] | |
| Record name | 1,1,1,5,5,5-Hexafluoroacetylacetone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7875 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Hexafluoroacetylacetone | |
CAS RN |
1522-22-1, 22466-49-5 | |
| Record name | Hexafluoroacetylacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexafluoroacetylacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC174351 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Pentanedione, 1,1,1,5,5,5-hexafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,5,5,5-hexafluoropentane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAFLUOROACETYLACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG8477QRV4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


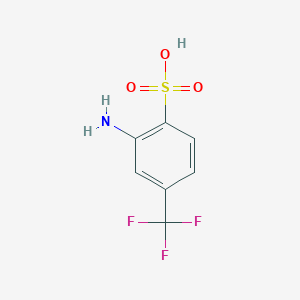
![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)
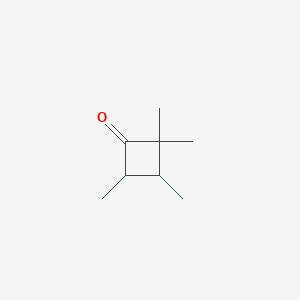




![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)

